3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Description
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound with a complex structure. It belongs to the class of oxadiazoles , which are five-membered ring systems containing oxygen and nitrogen atoms. The compound’s chemical formula is C₁₄H₁₀FNO₅S .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and employ various synthetic strategies, such as condensation reactions , functional group transformations , and cyclization . The specific synthetic route may vary based on the desired regioselectivity and functional group compatibility.
Molecular Structure Analysis
The molecular structure of 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole reveals its key features:
- The central 1,2,4-oxadiazole ring consists of three heteroatoms (two nitrogen and one oxygen).
- The ethoxyphenyl group (C₆H₅OC₂H₅) is attached at position 3.
- The 2-fluorophenylsulfonyl group (C₆H₄F-SO₂) is attached at position 5.
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Potential reactions include:
- Substitution reactions : The ethoxy group can undergo nucleophilic substitution.
- Redox reactions : The sulfonyl group may participate in oxidation-reduction processes.
- Ring-opening reactions : The oxadiazole ring can open under specific conditions.
Physical And Chemical Properties Analysis
- Melting point : The compound’s melting point provides insight into its crystalline nature.
- Solubility : Understanding its solubility in various solvents aids in formulation.
- Stability : Investigating stability under different conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Assessing toxicity through in vitro and in vivo studies.
- Handling precautions : Due to potential reactivity, researchers must handle it with care.
Future Directions
- Structure-activity relationship (SAR) studies: Explore modifications for improved properties.
- Pharmacological evaluation : Test its efficacy against specific targets.
- Scale-up synthesis : Develop efficient methods for large-scale production.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJOZRIQIEJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole |
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